molecular formula C12H12O4 B145342 cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran CAS No. 135105-89-4

cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran

Cat. No.: B145342
CAS No.: 135105-89-4
M. Wt: 220.22 g/mol
InChI Key: KEFXQTPQVMBKRL-PELKAZGASA-N
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Description

cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran: is an organic compound with the molecular formula C12H12O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable phenol derivative with a furan derivative in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated furobenzofuran derivatives.

Scientific Research Applications

cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran: is similar to other furobenzofurans such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3aS,8bR)-6,8-dimethoxy-3a,8b-dihydrofuro[2,3-b][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-13-7-5-9(14-2)11-8-3-4-15-12(8)16-10(11)6-7/h3-6,8,12H,1-2H3/t8-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFXQTPQVMBKRL-PELKAZGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3C=COC3O2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C([C@H]3C=CO[C@H]3O2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159257
Record name cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135105-89-4
Record name 3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135105894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-3a,8a-Dihydro-4,6-dimethoxyfuro(2,3-b)benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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